5-Methylbenzene-1,3-diamine dihydrochloride
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Overview
Description
5-Methylbenzene-1,3-diamine dihydrochloride, also known as 5-Methyl-m-phenylenediamine dihydrochloride, is a chemical compound with the molecular formula C7H12Cl2N2 and a molecular weight of 195.09 g/mol . This compound is typically found in a powdered form and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylbenzene-1,3-diamine dihydrochloride involves the reaction of 5-Methylbenzene-1,3-diamine with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The reaction can be represented as follows:
C7H10N2+2HCl→C7H12Cl2N2
The reaction is usually conducted at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-Methylbenzene-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) are commonly used.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
5-Methylbenzene-1,3-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a reference substance for drug impurities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methylbenzene-1,3-diamine dihydrochloride involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites on enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1,2-benzenediamine dihydrochloride
- 2-Methyl-5-(4-methyl-1-piperazinyl)aniline
- 2-Amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Uniqueness
5-Methylbenzene-1,3-diamine dihydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and in research settings .
Properties
IUPAC Name |
5-methylbenzene-1,3-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,8-9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXDRSPEFRNNOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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